molecular formula C21H37N5O B5003029 2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide

2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide

Cat. No. B5003029
M. Wt: 375.6 g/mol
InChI Key: VFYFEWNSLIXRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide, also known as PNU-120596, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. It is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which plays a crucial role in cognitive function, memory, and learning.

Mechanism of Action

2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide acts as a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. It enhances the activity of the receptor by increasing the sensitivity of the receptor to the natural neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been found to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in cognitive function, memory, and learning.

Advantages and Limitations for Lab Experiments

2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide has several advantages as a research tool for studying the α7 nAChR. It is highly selective for the receptor and does not interact with other nAChR subtypes. It is also orally bioavailable, which makes it easy to administer to animals. However, one limitation of this compound is that it has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the research on 2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide. One potential application is the development of novel therapeutics for neurodegenerative diseases. Another direction is the investigation of the role of the α7 nAChR in other physiological processes, such as inflammation and pain. Additionally, the development of more potent and selective positive allosteric modulators of the α7 nAChR could lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide involves a multi-step process that includes the reaction of 1-benzyl-4-piperidone with propylamine, followed by the reaction of the resulting compound with 5-bromo-1-(2,2-dimethylpropyl)-1H-pyrazole-4-carboxylic acid. The final step involves the amidation of the resulting compound with 2,2-dimethylpropanoyl chloride.

Scientific Research Applications

2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to improve cognitive function, memory, and learning in animal models of these diseases.

properties

IUPAC Name

2,2-dimethyl-N-[2-[1-(1-propylpiperidin-4-yl)piperidin-4-yl]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N5O/c1-5-12-24-13-7-17(8-14-24)25-15-9-18(10-16-25)26-19(6-11-22-26)23-20(27)21(2,3)4/h6,11,17-18H,5,7-10,12-16H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYFEWNSLIXRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCC(CC2)N3C(=CC=N3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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